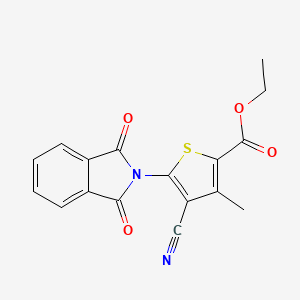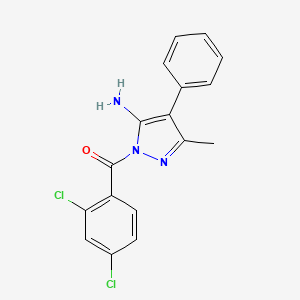![molecular formula C21H27N3O3 B5542501 1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone" is a complex organic molecule likely of interest in fields such as medicinal chemistry or materials science due to its structural features, including an ethoxy group, a methyl group, an imidazolyl group, and a piperidinyl group attached to a butanone backbone. Such compounds are often synthesized for their potential interactions with biological systems or for their unique physical and chemical properties.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step organic reactions, starting from simpler precursors. While the specific synthesis pathway for this compound is not detailed in the provided literature, related syntheses involve the use of cyclocondensation reactions, nucleophilic substitutions, and catalyzed Knoevenagel condensations (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of a compound. X-ray crystallography is a common method for determining the structure of organic compounds. Studies on similar compounds have utilized single-crystal X-ray diffraction to confirm molecular structures and have performed computational density functional theory (DFT) calculations to understand the electronic structure and reactivity (Kumara et al., 2017).
Scientific Research Applications
Synthesis of Novel Compounds
Research has been focused on the synthesis of thiazoles and their fused derivatives, demonstrating significant antimicrobial activities. The process involves reactions with various reagents to yield compounds tested for activity against bacterial and fungal isolates, showing promising results for future antimicrobial agents (Wardkhan et al., 2008).
Development of New Materials
Studies on the copolymerization of novel trisubstituted ethylenes with styrene have led to the creation of materials with unique properties, potentially useful for a wide range of applications. These copolymers have been analyzed for their composition and structure, offering insights into their thermal decomposition and stability (Kharas et al., 2015).
Exploration of Chemical Reactions
Research into the photoinduced direct oxidative annulation of certain diones has provided access to highly functionalized polyheterocyclic compounds. This process, free from the need for transition metals and oxidants, highlights the potential for developing new synthetic methodologies in organic chemistry (Zhang et al., 2017).
Identification of Novel Impurities
The identification and synthesis of new impurities in drug batches, such as Repaglinide, underscore the importance of thorough analysis in pharmaceuticals. By isolating and characterizing these impurities, researchers can improve drug safety and efficacy (Kancherla et al., 2018).
properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-27-19-6-4-17(14-15(19)2)18(25)5-7-20(26)24-12-8-16(9-13-24)21-22-10-11-23-21/h4,6,10-11,14,16H,3,5,7-9,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINOXZFVUJKJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CCC(=O)N2CCC(CC2)C3=NC=CN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)



![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)